molecular formula C18H19N3O2S B2623535 Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1206992-73-5

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No.: B2623535
CAS No.: 1206992-73-5
M. Wt: 341.43
InChI Key: ZSRZJDPPKVYJAI-UHFFFAOYSA-N
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Description

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate is unique due to its specific structural features, such as the presence of the ethyl thioacetate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-4-23-17(22)11-24-18-16-10-15(20-21(16)8-7-19-18)14-9-12(2)5-6-13(14)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRZJDPPKVYJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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